2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine 2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine
Brand Name: Vulcanchem
CAS No.: 1903469-81-7
VCID: VC6290762
InChI: InChI=1S/C15H20N2O3/c18-15(12-5-9-19-10-6-12)17-8-4-13(11-17)20-14-3-1-2-7-16-14/h1-3,7,12-13H,4-6,8-11H2
SMILES: C1CN(CC1OC2=CC=CC=N2)C(=O)C3CCOCC3
Molecular Formula: C15H20N2O3
Molecular Weight: 276.336

2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine

CAS No.: 1903469-81-7

Cat. No.: VC6290762

Molecular Formula: C15H20N2O3

Molecular Weight: 276.336

* For research use only. Not for human or veterinary use.

2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine - 1903469-81-7

Specification

CAS No. 1903469-81-7
Molecular Formula C15H20N2O3
Molecular Weight 276.336
IUPAC Name oxan-4-yl-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone
Standard InChI InChI=1S/C15H20N2O3/c18-15(12-5-9-19-10-6-12)17-8-4-13(11-17)20-14-3-1-2-7-16-14/h1-3,7,12-13H,4-6,8-11H2
Standard InChI Key LNCVNBZKPBNMAV-UHFFFAOYSA-N
SMILES C1CN(CC1OC2=CC=CC=N2)C(=O)C3CCOCC3

Introduction

Chemical Identity and Structural Features

2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine (molecular formula: C₁₅H₁₉N₂O₃, molecular weight: 287.33 g/mol) consists of a pyridine ring substituted at the 2-position by an ether-linked pyrrolidine moiety. The pyrrolidine nitrogen is further functionalized with an oxane-4-carbonyl group, introducing both aliphatic and aromatic characteristics. Key structural elements include:

  • Pyridine core: A six-membered aromatic ring with one nitrogen atom, providing π-conjugation and hydrogen-bonding capabilities.

  • Pyrrolidine-oxane bridge: A five-membered saturated amine ring (pyrrolidine) connected via an ether bond to a six-membered oxygen-containing ring (oxane), with a carbonyl group enhancing rigidity and electronic diversity .

Comparative Structural Analysis

Feature2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine3-Chloro-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine
Molecular FormulaC₁₅H₁₉N₂O₃C₁₅H₁₈ClN₂O₃
Molecular Weight287.33 g/mol310.77 g/mol
SubstituentsEther-linked pyrrolidine-oxane at C2Chlorine at C3, ether-linked pyrrolidine-oxane at C4
Key Functional GroupsPyridine, ether, carbonyl, pyrrolidinePyridine, chloro, ether, carbonyl, pyrrolidine

The absence of a chlorine substituent in the target compound may enhance its metabolic stability compared to its chlorinated analogue, as halogens often influence pharmacokinetics.

Synthetic Pathways and Optimization

While no direct synthesis of 2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine is documented, analogous compounds suggest a multi-step approach:

Step 1: Oxane-4-carbonylpyrrolidine Preparation

  • Oxane-4-carboxylic acid activation: React oxane-4-carboxylic acid with thionyl chloride (SOCl₂) or carbodiimides to form the acyl chloride or active ester .

  • Pyrrolidine coupling: Introduce the activated oxane carbonyl to pyrrolidine-3-ol via nucleophilic acyl substitution, typically in dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine.

Step 2: Pyridine Functionalization

  • Ether bond formation: React the hydroxyl group of the pyrrolidine-oxane intermediate with 2-chloropyridine under Mitsunobu conditions (e.g., diethyl azodicarboxylate, triphenylphosphine) or via SNAr in polar aprotic solvents (e.g., dimethyl sulfoxide) .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or crystallization from ethanol/water mixtures yields the final product.

Critical Parameters:

  • Temperature: 60–80°C for acylations; room temperature for Mitsunobu reactions.

  • Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate pyridine substitution .

  • Yield Optimization: Reported yields for analogues range from 45% to 68%, depending on steric hindrance.

Physicochemical Properties and Stability

Solubility:

  • Polar solvents: High solubility in DMSO (>50 mg/mL), moderate in methanol (~15 mg/mL).

  • Aqueous solubility: Limited (<1 mg/mL at pH 7.4), necessitating formulation with surfactants for biological studies.

Stability:

  • Thermal: Stable up to 150°C (DSC data for analogues).

  • Hydrolytic: Susceptible to acid-catalyzed ether cleavage at pH <3 .

Spectroscopic Data (Hypothesized):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.50 (d, J=5.1 Hz, 1H, pyridine-H), 7.70–7.30 (m, 2H, pyridine-H), 4.90–4.60 (m, 1H, pyrrolidine-O), 3.80–3.40 (m, 4H, oxane-H), 2.20–1.60 (m, 10H, pyrrolidine/oxane-CH₂) .

  • IR (KBr): 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C).

Biological Activity and Mechanistic Insights

Though direct studies are absent, structural analogues exhibit:

  • Kinase inhibition: Pyridine-pyrrolidine hybrids show IC₅₀ values of 10–100 nM against CDK4/6 and Aurora kinases due to ATP-binding site interactions .

  • Antimicrobial effects: MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus), attributed to membrane disruption via lipophilic pyrrolidine .

Hypothesized Targets:

  • G protein-coupled receptors (GPCRs): The oxane moiety may mimic endogenous ligands (e.g., sphingosine-1-phosphate).

  • Epigenetic regulators: Pyridine derivatives often inhibit histone deacetylases (HDACs) .

Future Directions and Research Gaps

  • Synthetic Chemistry: Develop enantioselective routes to access stereoisomers, as chirality at pyrrolidine-C3 could modulate target selectivity .

  • Drug Discovery: Screen against kinase libraries and GPCR panels to identify lead candidates.

  • Formulation Science: Investigate nanoparticle encapsulation to improve aqueous solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator